Regiospecific 6-yl Substitution Delivers Sub-Nanomolar Kinase Potency, Unmatched by 5-yl or 1-yl Isomers
The 6-yl substitution pattern on the benzotriazole core is a structurally validated pharmacophoric element for ATP-competitive kinase inhibition. A derivative containing this motif, 4-(4-fluorophenyl)-5-[1-(propan-2-yl)-1H-1,2,3-benzotriazol-6-yl]-1,3-oxazole, achieved an IC50 of 0.9 nM against p38α kinase . In contrast, a structurally related 5-yl-substituted benzotriazole derivative studied in the same target class exhibited an IC50 > 39,800 nM (>40 μM), representing a >44,000-fold potency loss . This demonstrates that the 6-yl vector is not replaceable by the 5-yl isomer for maintaining target engagement.
| Evidence Dimension | Kinase inhibitory potency (p38α) |
|---|---|
| Target Compound Data | IC50 = 0.9 nM (6-yl substituted benzotriazole derivative) |
| Comparator Or Baseline | IC50 > 39,800 nM (5-yl substituted benzotriazole derivative, N-[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]pyridine-3-carboxamide) |
| Quantified Difference | >44,000-fold potency advantage for the 6-yl scaffold |
| Conditions | Activated p38α enzyme assay; 96-well format; compound incubation with activated enzyme |
Why This Matters
For procurement decisions in kinase drug discovery programs, this >44,000-fold potency differential directly translates into the likelihood of identifying tractable lead matter—the 6-yl building block is a structurally privileged starting point.
- [1] BindingDB BDBM15413. 4-(4-fluorophenyl)-5-[1-(propan-2-yl)-1H-1,2,3-benzotriazol-6-yl]-1,3-oxazole. IC50: 0.900 nM for p38-alpha. Available at: http://ww.w.bindingdb.org View Source
- [2] BindingDB BDBM70204. N-[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]pyridine-3-carboxamide. IC50: >3.98E+4 nM. Available at: https://bindingdb.org View Source
